molecular formula C8H16ClNO2 B1375447 tert-Butyl azetidine-3-carboxylate hydrochloride CAS No. 53871-08-2

tert-Butyl azetidine-3-carboxylate hydrochloride

Cat. No.: B1375447
CAS No.: 53871-08-2
M. Wt: 193.67 g/mol
InChI Key: JROLDIFBZMRPMP-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound consists of a four-membered azetidine ring bearing a carboxylate ester functionality at the 3-position, with the compound existing as a hydrochloride salt. The molecular formula is established as C₈H₁₆ClNO₂ with a molecular weight of 193.68 atomic mass units, representing the protonated form of the parent ester compound. The systematic International Union of Pure and Applied Chemistry name is this compound, reflecting the presence of both the bulky tert-butyl protecting group and the hydrochloride counterion.

The fundamental molecular architecture encompasses several critical structural elements that define the compound's three-dimensional organization. The azetidine ring system adopts a puckered conformation due to the inherent ring strain associated with the four-membered cyclic structure, which deviates significantly from planarity to minimize torsional strain. Crystallographic studies of related azetidine derivatives demonstrate that the ring typically exhibits a butterfly-like folding pattern, with the carbon atoms displaced from the idealized planar arrangement. The 3-position carboxylate substituent introduces additional conformational constraints, as the ester carbonyl group must accommodate optimal orbital overlap while minimizing steric interactions with the ring system.

The tert-butyl ester moiety contributes substantial steric bulk to the molecular framework, influencing both the overall molecular shape and the accessibility of reactive sites. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)C1CNC1.[H]Cl clearly illustrates the connectivity pattern, showing the quaternary carbon center of the tert-butyl group directly bonded to the ester oxygen, creating a highly hindered environment around the carbonyl functionality. This steric protection significantly affects the reactivity profile of the ester group, making it resistant to nucleophilic attack under mild conditions.

The incorporation of the hydrochloride counterion introduces ionic character to the compound, fundamentally altering the solid-state packing arrangements compared to the neutral free base. The protonated nitrogen atom in the azetidine ring creates a positively charged center that engages in electrostatic interactions with the chloride anion, establishing a network of ionic contacts that stabilize the crystal structure. These ionic interactions typically result in higher melting points and altered solubility characteristics compared to the corresponding free base form.

Conformational Dynamics in Solution Phase

The solution-phase behavior of this compound exhibits complex conformational dynamics arising from the interplay between ring strain, steric interactions, and solvation effects. The four-membered azetidine ring undergoes rapid conformational interconversion in solution, with the ring-puckering motion occurring on a timescale that is typically fast relative to Nuclear Magnetic Resonance spectroscopic measurements at ambient temperature. This dynamic behavior results in time-averaged spectroscopic signatures that reflect the equilibrium population of accessible conformational states.

The presence of the bulky tert-butyl ester group significantly influences the conformational equilibrium by introducing asymmetric steric interactions that favor specific ring conformations. Computational studies on related azetidine systems suggest that the ester substituent preferentially adopts orientations that minimize unfavorable steric contacts with the ring hydrogen atoms, leading to a biased distribution of conformational states. The carbonyl group of the ester functionality can participate in weak intramolecular interactions with the ring system, potentially stabilizing certain conformational arrangements through favorable orbital overlap or electrostatic interactions.

Solvent effects play a crucial role in modulating the conformational behavior of the compound in solution. Polar protic solvents such as water and alcohols can form hydrogen bonds with both the protonated nitrogen center and the carbonyl oxygen of the ester group, stabilizing extended conformations that maximize solvent accessibility. The high water solubility reported for the compound indicates favorable solvation of the ionic hydrochloride salt, with the charged nitrogen center serving as a primary solvation site. In contrast, less polar solvents may favor more compact conformational states that minimize unfavorable solvent-solute interactions.

The conformational flexibility of the compound has important implications for its chemical reactivity and biological activity. The ability of the azetidine ring to adopt multiple conformational states provides access to different spatial arrangements of functional groups, potentially enabling diverse reaction pathways or molecular recognition events. The restricted conformational space compared to larger ring systems, however, imposes geometric constraints that can enhance selectivity in chemical transformations or biological interactions.

Property Value Conditions
Molecular Formula C₈H₁₆ClNO₂ Hydrochloride salt
Molecular Weight 193.68 g/mol Hydrochloride salt
Melting Point >300°C Solid state
Water Solubility Highly soluble Aqueous medium
Ring Strain High Four-membered ring

Comparative Analysis of Protonated versus Free Base Forms

The structural comparison between this compound and its corresponding free base form reveals significant differences in molecular organization, physical properties, and chemical behavior. The free base compound, with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 atomic mass units, lacks the ionic character present in the hydrochloride salt, resulting in fundamentally different intermolecular interactions and solid-state packing arrangements. The neutral nitrogen atom in the free base form possesses a lone pair of electrons that can participate in hydrogen bonding as a donor or acceptor, contrasting with the permanently protonated nitrogen in the salt form that functions exclusively as a hydrogen bond donor.

The geometric parameters of the azetidine ring system show subtle but important differences between the protonated and neutral forms. Protonation of the nitrogen atom results in a slight increase in the carbon-nitrogen bond lengths due to the reduced electron density at the nitrogen center, accompanied by changes in bond angles that reflect the altered hybridization state of the nitrogen atom. The increased positive charge density in the protonated form leads to stronger electrostatic interactions with the ester carbonyl oxygen, potentially affecting the conformational preferences of the molecule through intramolecular charge-dipole interactions.

The physical properties of the two forms differ markedly, reflecting the impact of ionic versus neutral character on intermolecular forces. The hydrochloride salt exhibits significantly higher melting points, with decomposition occurring above 300°C, compared to more moderate melting points typically observed for the free base form. This dramatic difference arises from the strong ionic interactions between the protonated nitrogen and chloride anion, which require substantial thermal energy to disrupt. The salt form also demonstrates enhanced water solubility due to the favorable interactions between the ionic sites and polar solvent molecules, while the free base typically exhibits better solubility in organic solvents.

Chemical reactivity patterns show distinct differences between the protonated and neutral forms, particularly in reactions involving the nitrogen atom. The permanently protonated nitrogen in the hydrochloride salt is rendered unreactive toward electrophiles, while the free base can participate in nucleophilic substitution reactions, acylation processes, and other nitrogen-centered transformations. The ester functionality remains largely unaffected by the protonation state of the nitrogen, although subtle electronic effects may influence the reactivity toward nucleophilic attack or hydrolysis reactions.

The stability profiles of the two forms also exhibit important distinctions under various storage and handling conditions. The hydrochloride salt demonstrates superior stability toward oxidation and other degradation pathways due to the reduced electron density at the nitrogen center, which diminishes its susceptibility to oxidative processes. However, the salt form may be more prone to hydrolysis reactions under strongly basic conditions, where deprotonation can regenerate the more nucleophilic free base form.

Parameter Hydrochloride Salt Free Base
Molecular Weight 193.68 g/mol 157.21 g/mol
Nitrogen State Protonated Neutral
Water Solubility High Moderate
Melting Point >300°C <200°C
Ionic Character Present Absent
Nucleophilicity Reduced Enhanced

Properties

IUPAC Name

tert-butyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-9-5-6;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROLDIFBZMRPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53871-08-2
Record name tert-butyl azetidine-3-carboxylate hydrochloride
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Preparation Methods

Boc Protection of Azetidine-3-carboxylic Acid

  • Starting Material: Azetidine-3-carboxylic acid (free acid form).
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as sodium bicarbonate (NaHCO3) or triethylamine (TEA).
  • Solvent: Commonly methylene chloride (dichloromethane, DCM) or tetrahydrofuran (THF).
  • Conditions: Reaction performed at low to moderate temperatures (0–40 °C) under inert atmosphere (argon or nitrogen) to prevent moisture interference.
  • Reaction Time: 3–4 hours typically.

Example Procedure:
In a four-neck flask, azetidine-3-carboxylic acid is dissolved in DCM; triethylamine is added as a base, followed by dropwise addition of di-tert-butyl dicarbonate at 10–40 °C. After stirring for several hours, the reaction mixture is quenched with water, layers separated, and the organic layer washed, dried, and concentrated to yield the Boc-protected azetidine intermediate with yields around 90%.

Formation of Hydrochloride Salt

  • The Boc-protected azetidine-3-carboxylate is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., methanol or ether) to form the hydrochloride salt.
  • This step improves compound stability and solubility for downstream applications.
  • The salt formation is typically confirmed by analytical techniques such as NMR, HPLC, and elemental analysis.

Alternative Synthetic Routes and Intermediates

Cyclization Approaches

  • Some methods involve cyclization of 2-substituted-1,3-propanediols or related precursors using bis-triflates to form the azetidine ring, followed by Boc-protection and salt formation.
  • These methods allow structural diversification and access to substituted azetidines.

Halide and Functional Group Manipulation

  • Preparation of 3-haloazetidines (e.g., 3-iodoazetidine derivatives) followed by nucleophilic substitution or acetoxylation can be used to access hydroxylated or other functionalized azetidine intermediates, which upon Boc-protection yield the target compound or its derivatives.
  • This approach enables rapid diversification of azetidine-3-carboxylate analogs.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DCM, THF, or methylene chloride Anhydrous, inert atmosphere recommended
Temperature 0–40 °C Lower temps (0–5 °C) reduce side reactions
Base Triethylamine or NaHCO3 Neutralizes acid byproducts
Reaction Time 3–4 hours Monitored by TLC or NMR
Work-up Aqueous quench, organic extraction Drying over Na2SO4, concentration
Yield 85–91% High yield with controlled conditions

Analytical Characterization of Intermediates and Final Product

  • NMR Spectroscopy:

    • ^1H-NMR and ^13C-NMR confirm Boc protection and azetidine ring integrity.
    • 2D-NMR (HSQC, HMBC) used for detailed assignment of proton and carbon signals.
  • FT-IR Spectroscopy:

    • Confirms carbamate (Boc) ester bonds and hydrochloride salt formation.
  • High-Performance Liquid Chromatography (HPLC):

    • Purity assessment using C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient.
    • Typical retention time Rf ~0.4 in ethyl acetate/hexane (3:7) for TLC monitoring.
  • Elemental Analysis:

    • Confirms Cl content corresponding to hydrochloride salt (theoretical ~21.9% Cl).
  • Mass Spectrometry (HRMS):

    • Confirms molecular ion peak consistent with C8H16ClNO2 (m/z 217.0874 for [M+H]^+).

Research Findings and Practical Notes

  • The Boc-protection step is critical for stabilizing the azetidine ring and preventing ring-opening side reactions.
  • Use of anhydrous solvents and inert atmosphere significantly improves yield and purity.
  • Hydrochloride salt formation enhances shelf-life and handling safety but requires careful moisture control to prevent deliquescence.
  • Alternative synthetic routes via halogenated intermediates or cyclization provide access to derivatives but may require additional purification steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages References
Boc Protection + HCl Salt Azetidine-3-carboxylic acid, Boc2O, TEA, DCM, HCl 85–91 Straightforward, high purity
Cyclization of bis-triflates 2-substituted-1,3-propanediols, bis-triflates Moderate Allows structural variation
Halide Intermediate Route 3-iodoazetidine derivatives, KOAc, DMSO, KOH Moderate Enables functional group diversification

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound reacts with alkyl halides or aryl halides to form substituted azetidine derivatives. The tertiary amine in the azetidine ring facilitates nucleophilic displacement under mild conditions.

Example Reaction: Alkylation with 4-(Bromomethyl)-2-chlorobenzonitrile

Reagents/Conditions :

  • 4-(Bromomethyl)-2-chlorobenzonitrile

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Temperature: 60°C

Product : tert-Butyl 1-(3-chloro-4-cyanobenzyl)azetidine-3-carboxylate
Yield : 83% conversion observed via HPLC; final isolated yield: 93% after optimization .

ParameterValue
SolventDMF
Catalyst/BaseDIPEA
Temperature60°C
Reaction Time2.33 hours (initial)

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the azetidine nitrogen attacks the electrophilic carbon of the bromomethyl group .

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to yield azetidine-3-carboxylic acid derivatives.

Example Reaction: Acidic Hydrolysis

Reagents/Conditions :

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Room temperature

Product : Azetidine-3-carboxylic acid hydrochloride
Yield : Quantitative conversion observed via TLC .

ParameterValue
AcidTFA
SolventDCM
Temperature25°C
Reaction Time30 minutes

Applications :
The deprotected amine is used in peptide coupling or as a precursor for bioactive molecules .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form spirocyclic structures, leveraging its strained four-membered ring.

Example Reaction: Spirocycle Formation

Reagents/Conditions :

  • Dipolarophile (e.g., ethyl acrylate)

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Temperature: 70°C

Product : Thia-azaspiro[3.4]octane derivatives
Yield : 73% isolated yield after purification .

ParameterValue
SolventTHF
BaseTEA
Temperature70°C
Reaction Time16 hours

Key Data :

  • Purity : >99% (HPLC)

  • Scalability : Demonstrated at 10 mmol scale .

Conversion to Acid Chlorides

The tert-butyl ester reacts with chlorinating agents to form reactive intermediates for further derivatization.

Reductive Amination

The hydrochloride salt undergoes reductive amination with aldehydes or ketones.

Example Reaction: Reaction with Pyrimidine Derivatives

Reagents/Conditions :

  • 5-Bromo-2-chloropyrimidine

  • THF

  • DIPEA

  • Temperature: 70°C

Product : N-(Azetidin-3-yl)pyrimidine derivatives
Yield : 81.9% after column chromatography .

ParameterValue
SolventTHF
BaseDIPEA
Temperature70°C

Characterization :

  • MS (ESI) : m/z 355.2 [M+H]⁺ .

Scientific Research Applications

Organic Synthesis

Precursor for Spirocyclic Structures

  • Application Summary : The compound is utilized as a precursor in the synthesis of spirocyclic structures, which are critical in many natural products and pharmaceuticals.
  • Mechanism : It acts as a reagent in [3+2] cycloaddition reactions with dipolariphiles, facilitating the formation of complex structures under controlled conditions.
  • Experimental Setup : Typically performed under an inert atmosphere with temperature control to optimize yield and purity. The synthesis process involves generating intermediates that undergo cyclization to yield desired spirocyclic compounds.

Medicinal Chemistry

Pharmacological Potential

  • Biological Activity : Derivatives of tert-butyl azetidine-3-carboxylate hydrochloride exhibit promising pharmacological properties, making them candidates for drug development. Studies have indicated interactions with biological targets that could lead to therapeutic applications .
  • Case Studies : Research has highlighted its use in synthesizing compounds with anti-inflammatory and antibacterial properties, showcasing its versatility in developing new medications .

Peptide Synthesis

Role as an Organic Buffer

  • Application Summary : The compound is employed as an organic buffer in peptide synthesis, enhancing the efficiency of reactions and improving yield.
  • Utility : Its high yielding nature makes it suitable for both solid-phase and solution-phase peptide synthesis, contributing to advancements in biochemistry and molecular biology .

Green Chemistry Initiatives

Sustainable Synthetic Methods

  • Innovative Approaches : Recent studies have focused on developing green synthetic routes for producing this compound, emphasizing environmentally friendly processes that reduce waste and energy consumption.
  • Industrial Relevance : These methods aim to facilitate large-scale production while maintaining high yields, making them suitable for industrial applications .

Structural Similarities and Derivatives

Comparative Analysis

  • Related Compounds : The structural characteristics of this compound allow for the exploration of various derivatives that can enhance or modify biological activity.
  • Research Implications : Understanding these relationships aids in designing new compounds with targeted pharmacological effects, expanding the scope of medicinal chemistry applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisPrecursor for spirocyclic structuresFacilitates complex structure formation
Medicinal ChemistryPotential pharmacological propertiesCandidates for drug development
Peptide SynthesisOrganic buffer in peptide synthesisEnhances reaction efficiency
Green ChemistrySustainable synthetic methodsReduces environmental impact
Structural DerivativesExploration of related compoundsAids in designing targeted therapeutics

Mechanism of Action

The mechanism of action of tert-Butyl azetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their properties relative to tert-butyl azetidine-3-carboxylate hydrochloride:

Compound (CAS No.) Substituent/Modification Similarity Score Key Differences Applications
Methyl azetidine-3-carboxylate HCl (875629-26-8) Methyl ester at 3-position 0.86 Smaller ester group; higher reactivity but lower steric hindrance. Used in peptide coupling and small-molecule drug synthesis.
Ethyl azetidine-3-carboxylate HCl (405090-31-5) Ethyl ester at 3-position 0.92 Intermediate steric bulk; improved lipid solubility vs. methyl ester. Common in medicinal chemistry for prodrug development.
tert-Butyl azetidine-1-carboxylate (147621-21-4) tert-Butyl ester at 1-position 0.84 Carboxylate group shifted to 1-position; altered ring strain and reactivity. Limited use due to unfavorable steric interactions in nucleophilic reactions.
1-Methylazetidine-3-carboxylic acid (1229705-59-2) Free carboxylic acid at 3-position 0.76 Lacks ester protection; acidic proton limits use in basic conditions. Direct precursor for metal-organic frameworks (MOFs).
Methyl 2-(azetidin-3-yl)acetate HCl (959238-28-9) Acetate side chain at 3-position 0.76 Extended carbon chain increases flexibility; reduced ring rigidity. Used in polymer chemistry and as a linker in bioconjugation.

Critical Research Findings

  • Reactivity and Stability : The tert-butyl group in this compound provides significant steric hindrance, reducing unwanted side reactions (e.g., nucleophilic substitutions) compared to methyl or ethyl esters. However, this bulkiness can slow reaction kinetics in sterically sensitive processes, such as Pd-catalyzed cross-couplings .
  • Solubility: The hydrochloride salt form improves aqueous solubility (≥50 mg/mL in water) relative to its non-ionic analogs, facilitating its use in polar solvents like DMF and dioxane . In contrast, methyl and ethyl esters exhibit lower solubility in aqueous media but better compatibility with hydrophobic environments .
  • Synthetic Utility : this compound is favored in multi-step syntheses requiring orthogonal protection strategies. For instance, its tert-butyl ester is stable under acidic conditions but can be cleaved with trifluoroacetic acid (TFA), enabling sequential deprotection in complex molecule assembly .

Market and Commercial Relevance

As of 2025, this compound holds a niche but growing market share in the pharmaceutical intermediates sector, driven by its role in developing S1P1 receptor agonists and fluorescent probes . Its global availability at 95% purity (priced at ~$200–$300/g) positions it as a premium reagent compared to cheaper analogs like methyl azetidine-3-carboxylate HCl (~$50–$100/g) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl azetidine-3-carboxylate hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of azetidine-3-carboxylic acid. For example, azetidine-3-carboxylic acid (HY-Y0530, CAS 36476-78-5) is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃), followed by hydrochloric acid salt formation. Key intermediates can be characterized using 1H^1H-/13C^{13}C-NMR to confirm Boc-group incorporation and FT-IR to verify ester/carbamate bonds. Purity should be assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound’s hydrochloride salt may release HCl upon decomposition; avoid moisture and store in a desiccator under nitrogen . In case of exposure, follow emergency procedures outlined in Safety Data Sheets (e.g., MedChemExpress: 609-228-6898) .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Employ analytical techniques such as:

  • HPLC : Use a C18 column with UV detection at 210 nm.
  • GC/MS : Derivatize the compound (e.g., silylation) to improve volatility .
  • Elemental Analysis : Confirm Cl⁻ content matches theoretical values (e.g., 21.9% Cl for C₈H₁₆ClNO₂).
    Commercial batches (e.g., 95% purity, MFCD20528798) may require recrystallization from ethanol/ether .

Advanced Research Questions

Q. How can reaction yields be optimized for tert-butyl azetidine-3-carboxylate derivatives under varying conditions?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to minimize hydrolysis .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc-protection.
  • Temperature : Conduct reactions at 0–5°C to suppress side reactions (e.g., azetidine ring-opening).
    Monitor progress via TLC (silica gel, Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. What analytical strategies resolve discrepancies in reported spectral data for azetidine-3-carboxylate analogs?

  • Methodological Answer : Cross-validate using:

  • 2D-NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., distinguishing Boc-group vs. azetidine protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₆ClNO₂ requires m/z 217.0874 for [M+H]⁺).
    Compare with published data for analogs like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
  • Light Sensitivity : Store aliquots in amber vials vs. clear glass; monitor by UV-Vis spectroscopy.
    Hydrochloride salts generally exhibit better stability than free bases but may deliquesce in humid environments .

Q. What computational methods predict the reactivity of tert-butyl azetidine-3-carboxylate in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level).
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., azetidine N) prone to alkylation.
    Compare with experimental results from analogs like tert-butyl 3-iodoazetidine-1-carboxylate (CAS 254454-54-1) .

Data Contradictions and Resolution

Q. How should researchers address conflicting purity reports for this compound?

  • Methodological Answer : Cross-check vendor data (e.g., Combi-Blocks: 95% vs. in-house HPLC). If discrepancies persist:

  • Ion Chromatography : Quantify chloride content to confirm stoichiometry.
  • Karl Fischer Titration : Rule out moisture interference.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl azetidine-3-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl azetidine-3-carboxylate hydrochloride

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